molecular formula C7H7F2N3 B2390695 2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile CAS No. 1260658-96-5

2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B2390695
CAS No.: 1260658-96-5
M. Wt: 171.151
InChI Key: OBRSUNAPYZCXJT-UHFFFAOYSA-N
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Description

2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoroethylation reagents, such as 1,1-difluoro-2-iodoethane, in the presence of a base to introduce the difluoroethyl group onto the pyrazole ring . The resulting intermediate can then be reacted with acetonitrile under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and advanced purification techniques can further improve the overall production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The difluoroethyl and acetonitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can result in the formation of various substituted pyrazole derivatives .

Scientific Research Applications

2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards certain enzymes or receptors. Additionally, the acetonitrile group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluoroethyl)-1H-pyrazole: This compound lacks the acetonitrile group but shares the difluoroethyl-substituted pyrazole core.

    2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)ethanol: This compound features an ethanol group instead of an acetonitrile group.

Uniqueness

2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of both the difluoroethyl and acetonitrile groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(2,2-difluoroethyl)pyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3/c8-7(9)5-12-4-2-6(11-12)1-3-10/h2,4,7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRSUNAPYZCXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CC#N)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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